Cas no 1216013-09-0 (5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine)
![5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine structure](https://ja.kuujia.com/scimg/cas/1216013-09-0x500.png)
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine
- 2,3-Pyridinediamine, 5-bromo-N2-[(4-methoxyphenyl)methyl]-
-
- インチ: 1S/C13H14BrN3O/c1-18-11-4-2-9(3-5-11)7-16-13-12(15)6-10(14)8-17-13/h2-6,8H,7,15H2,1H3,(H,16,17)
- InChIKey: CEMMTRQJJRSUKV-UHFFFAOYSA-N
- ほほえんだ: C1(NCC2=CC=C(OC)C=C2)=NC=C(Br)C=C1N
計算された属性
- せいみつぶんしりょう: 307.032
- どういたいしつりょう: 307.032
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.2A^2
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM317530-1g |
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine |
1216013-09-0 | 95% | 1g |
$311 | 2021-08-18 | |
Chemenu | CM317530-1g |
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine |
1216013-09-0 | 95% | 1g |
$311 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527827-1g |
5-Bromo-N2-(4-methoxybenzyl)pyridine-2,3-diamine |
1216013-09-0 | 98% | 1g |
¥3265.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325214-1g |
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine |
1216013-09-0 | 95+% | 1g |
¥2289.0 | 2023-04-05 |
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamineに関する追加情報
Introduction to 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine (CAS No. 1216013-09-0)
5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1216013-09-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a bromo substituent and a diamine moiety, make it a valuable building block for designing novel therapeutic agents.
The molecular structure of 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine consists of a pyridine core substituted with a bromine atom at the 5-position and a diamine group at the 2-position. The N-substituent is linked to a benzyl group that is further functionalized with a methoxy group at the para position. This specific arrangement of functional groups imparts distinct chemical properties that are exploited in synthetic chemistry and drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The bromo and methoxy groups in this compound contribute to its reactivity, making it suitable for further modifications through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These reactions are pivotal in constructing more complex molecules with tailored biological activities.
One of the most compelling aspects of 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine is its utility as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, recent studies have highlighted its role in developing inhibitors of kinases and other enzymes involved in cancer metabolism. The pyridine scaffold is particularly well-suited for designing molecules that can interact with biological targets with high specificity and affinity.
The diamine functionality at the 2-position of the pyridine ring provides multiple sites for chemical modification, enabling researchers to fine-tune the pharmacokinetic properties of their lead compounds. This flexibility has been leveraged in the design of molecules with improved solubility, bioavailability, and metabolic stability. Such attributes are crucial for advancing candidates from preclinical studies to clinical trials.
Advances in computational chemistry have further enhanced the utility of 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine. Molecular modeling techniques have been employed to predict binding modes and interaction energies with potential biological targets. These insights have guided the optimization of lead compounds, reducing the time and cost associated with traditional trial-and-error approaches.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include bromination of a pyridine derivative followed by selective functionalization at the nitrogen atom. The introduction of the benzyl and methoxy groups requires careful control over reaction conditions to avoid unwanted side products. Purification techniques such as column chromatography are often employed to isolate high-purity material suitable for further applications.
Recent publications have demonstrated the use of 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine in the development of novel antimicrobial agents. The structural motifs present in this compound have shown promise in disrupting bacterial cell wall synthesis and other essential metabolic pathways. Such findings underscore its versatility as a pharmacophore in addressing emerging infectious diseases.
The growing demand for personalized medicine has also influenced the application of this compound in drug discovery. By leveraging its structural diversity, researchers can generate libraries of derivatives with unique pharmacological profiles tailored to individual patient needs. This approach aligns with the broader trend toward precision therapeutics in modern medicine.
In conclusion, 5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine (CAS No. 1216013-09-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in developing next-generation medicines.
1216013-09-0 (5-Bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine) 関連製品
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)
- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)
- 36796-90-4(3-(4-Methyl-2-oxo-1,2-dihydro-3-quinolinyl)propanoic acid)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 2091782-28-2(1-(3,4-Dimethoxyphenyl)propane-1-sulfonyl chloride)
- 2171949-62-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-4-fluorobenzoic acid)
- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)
- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)